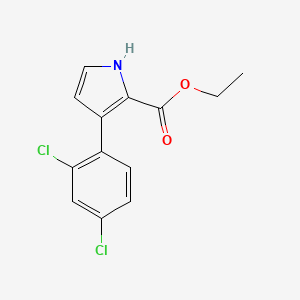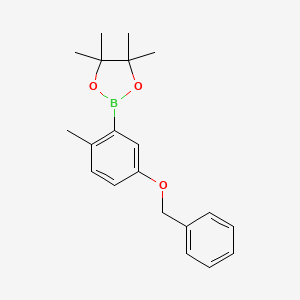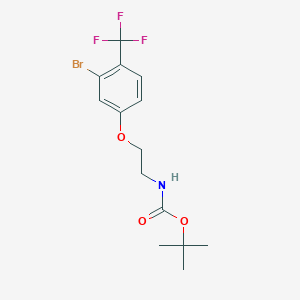
(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound belonging to the class of imidazolones This compound is characterized by the presence of a mercapto group, a phenyl ring, and a trimethoxybenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-mercaptoimidazole with an appropriate aldehyde, such as 2,3,4-trimethoxybenzaldehyde, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The mercapto group in (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced at the imidazolone ring or the benzylidene moiety under appropriate conditions.
Substitution: The phenyl and trimethoxybenzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted phenyl or benzylidene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor or modulator.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development, particularly for its ability to interact with specific biological targets.
- Studied for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
- Explored for its use in coatings, adhesives, or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is largely dependent on its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl and trimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.
Comparaison Avec Des Composés Similaires
- (5E)-2-mercapto-3-phenyl-5-benzylidene-3,5-dihydro-4H-imidazol-4-one
- (5E)-2-mercapto-3-phenyl-5-(3,4-dimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- (5E)-2-mercapto-3-phenyl-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness:
- The presence of the trimethoxybenzylidene moiety in (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems.
- The compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-11+ |
Clé InChI |
FVDSSEFGZGWVJJ-SDNWHVSQSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


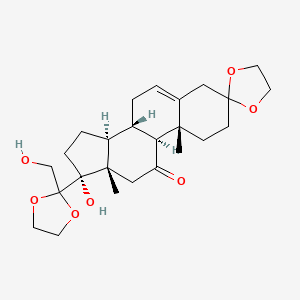
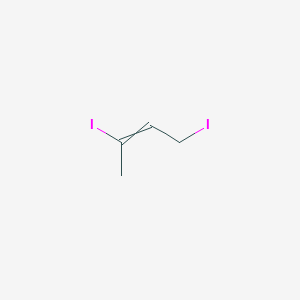
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
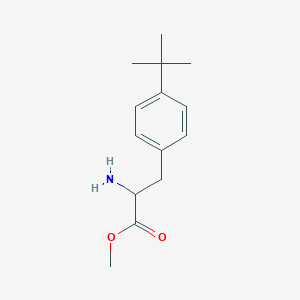
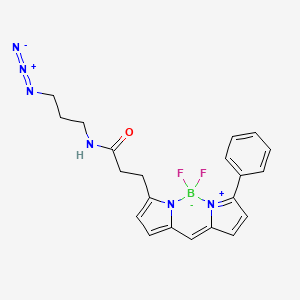
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)
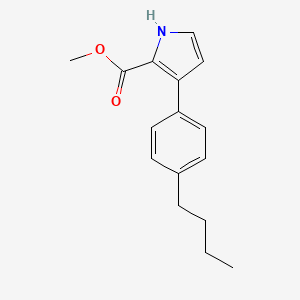
![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
